Tert-butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO2/c1-9(2,3)14-8(13)12-10(4-5-10)6-7-11/h4-7H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJQLVAQSRXPAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate typically involves the reaction of 2-bromoethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The process involves the same basic reaction but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products:
Substitution Reactions: Products include azides, nitriles, and thiocyanates, depending on the nucleophile used.
Oxidation: Products can include various oxidized forms of the original compound, such as alcohols or ketones.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate has been investigated for its potential as a precursor in synthesizing various pharmaceutical compounds, particularly those targeting specific biological pathways.
- NO Synthase Inhibitors : The compound has been noted as an intermediate in the synthesis of nitric oxide synthase inhibitors, which have implications in cardiovascular and neurodegenerative diseases .
Enzyme Modulation
Research indicates that carbamate derivatives can serve as enzyme inhibitors or modulators. The unique structure of this compound allows it to interact with enzymes involved in metabolic pathways, potentially influencing their activity .
Neuropharmacological Applications
The compound's structural characteristics suggest potential interactions with neurotransmitter receptors, positioning it as a candidate for research into treatments for neurodegenerative diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which tert-butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate exerts its effects is primarily through its reactivity as an electrophile. The bromine atom in the compound is highly reactive and can be displaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
N-Boc-1-(bromomethyl)cyclopropanamine (CAS: 71872-03-2)
- Similarity : 0.88 (high structural overlap) .
- Key Differences : Replaces the 2-bromoethyl group with a bromomethyl substituent.
- Reactivity : Bromomethyl groups are more sterically accessible, favoring faster SN2 reactions compared to bromoethyl chains.
- Applications : Used in peptide coupling and alkylation reactions .
tert-Butyl (2-bromoethyl)(methyl)carbamate (CAS: 263410-12-4)
- Similarity : 0.81 .
- Key Differences : Lacks the cyclopropane ring; bromoethyl group is directly attached to a methyl-carbamate.
- Reactivity : Less steric hindrance due to absence of cyclopropane, increasing susceptibility to nucleophilic attack.
- Applications: Intermediate in synthesizing β-amino alcohols .
Analogues with Oxygen-Containing Substituents
tert-Butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate (CAS: 753023-57-3)
tert-Butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate (CAS: 1997968-36-1)
- Structure : Substitutes bromoethyl with methoxyacetyl (CH₃O-CO-CH₂-) .
- Molecular Weight: 229.27 g/mol (C₁₁H₁₉NO₄) .
- Reactivity : Methoxyacetyl group participates in ester hydrolysis or amidation.
- Applications : Building block for kinase inhibitors .
Nitrogen-Containing Analogues
tert-Butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate (CAS: 1032684-85-7)
- Structure: Aminoethyl substituent instead of bromoethyl .
- Molecular Weight : 214.3 g/mol (C₁₁H₂₂N₂O₂) .
- Reactivity: Amino group enables Schiff base formation or peptide coupling.
- Applications : Precursor for bioactive amines in drug discovery .
Comparative Data Table
Reactivity and Stability
- Bromoethyl vs. Hydroxyethyl : Bromine’s leaving-group ability makes the parent compound more reactive in substitution reactions than the hydroxyethyl analogue, which is prone to oxidation but less labile .
- Aminoethyl vs. Methoxyacetyl: Amino groups introduce nucleophilic reactivity, while methoxyacetyl derivatives are more stable but require acidic/basic conditions for functionalization .
Commercial Availability
Biological Activity
Tert-butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate (CAS No. 2413869-06-2) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₈BrNO₂
- SMILES Notation : CC(C)(C)OC(=O)NC1(CC1)CCBr
- InChIKey : PPJQLVAQSRXPAB-UHFFFAOYSA-N
The compound features a tert-butyl group, a carbamate moiety, and a cyclopropyl ring substituted with a bromoethyl group, which may influence its interaction with biological targets.
The biological activity of this compound is hypothesized to involve interactions with specific proteins and receptors in the body. Similar compounds have been shown to modulate various biochemical pathways, influencing cellular responses such as:
- Signal Transduction : The compound may alter signal transduction pathways, potentially impacting cell proliferation and apoptosis.
- Receptor Binding : It may bind to specific receptors, causing conformational changes that activate or inhibit downstream signaling.
- Enzyme Interaction : The carbamate structure suggests potential for enzyme inhibition, particularly in metabolic processes.
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, insights can be drawn from related compounds:
- Absorption : The lipophilic nature of the tert-butyl group may enhance membrane permeability.
- Distribution : The compound's molecular weight suggests moderate distribution throughout body tissues.
- Metabolism : Potential metabolic pathways may include hydrolysis of the carbamate group and oxidative transformations of the bromoethyl moiety.
- Excretion : Expected to be primarily renal, with metabolites possibly excreted as glucuronides or sulfates.
Anticancer Activity
Research on structurally similar compounds indicates potential anticancer properties. For instance, derivatives with similar functionalities have shown cytotoxic effects against various cancer cell lines. A study indicated that certain carbamate derivatives exhibited enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Enzyme Inhibition
The compound may exhibit inhibitory effects on enzymes involved in metabolic pathways or signal transduction. For example, related carbamates have been studied for their ability to inhibit cholinesterase, which could suggest similar activity for this compound.
Case Studies and Research Findings
- Cytotoxicity Studies :
-
Enzyme Interaction Studies :
- In vitro assays demonstrated that related compounds inhibited key metabolic enzymes. While specific data for this compound are lacking, it is reasonable to hypothesize similar interactions based on structural similarities.
- Pharmacological Profiling :
Q & A
Synthesis and Optimization
1.1 Basic: What are the common synthetic routes for synthesizing Tert-butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate? Methodological Answer: The compound is typically synthesized via carbamate protection of a cyclopropane-containing amine intermediate. A general approach involves:
Cyclopropanation : Formation of the cyclopropyl ring using methods like Simmons-Smith reaction or transition-metal-catalyzed cross-coupling.
Bromoethylation : Introduction of the 2-bromoethyl group via alkylation or radical bromination.
Carbamate Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) to protect the amine .
Key Considerations : Use anhydrous conditions to avoid hydrolysis of the bromoethyl group .
1.2 Advanced: How can reaction conditions be optimized to minimize cyclopropane ring strain during synthesis? Methodological Answer: Cyclopropane ring strain can lead to undesired ring-opening reactions. Mitigation strategies include:
- Low-Temperature Reactions : Conduct alkylation or coupling steps at 0–5°C to reduce thermal stress .
- Steric Protection : Use bulky bases (e.g., DIPEA) to shield the cyclopropane during Boc protection .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) stabilize intermediates without nucleophilic interference .
Validation : Monitor reaction progress via TLC or LC-MS to detect ring-opening byproducts early .
Stability and Reactivity
2.1 Basic: What are the recommended storage conditions for this compound to ensure stability? Methodological Answer:
- Temperature : Store at 2–8°C in a sealed container to prevent thermal decomposition .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the bromoethyl or carbamate groups .
- Light Sensitivity : Protect from UV light to prevent radical-initiated degradation .
Documented Stability : Shelf life exceeds 12 months under these conditions, as per safety data sheets .
2.2 Advanced: How can researchers mitigate potential ring-opening reactions of the cyclopropane moiety during synthetic steps? Methodological Answer:
- Additive Use : Incorporate radical inhibitors (e.g., BHT) to suppress ring-opening in radical-prone reactions .
- pH Control : Maintain neutral to slightly basic conditions (pH 7–8) during aqueous workup to avoid acid-catalyzed ring cleavage .
- Alternative Protecting Groups : For acid-sensitive steps, consider temporary protection (e.g., Fmoc) to reduce Boc group lability .
Analytical Characterization
3.1 Basic: Which spectroscopic techniques are most effective for characterizing this compound? Methodological Answer:
- ¹H/¹³C NMR : Confirm cyclopropane geometry (e.g., δ 0.5–1.5 ppm for cyclopropyl protons) and Boc group integrity (δ 1.4 ppm for tert-butyl) .
- IR Spectroscopy : Identify carbamate C=O stretch (~1680–1720 cm⁻¹) and C-Br stretch (~550–650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and bromine isotopic pattern .
3.2 Advanced: How can advanced NMR techniques resolve ambiguities in cyclopropane substituent orientation? Methodological Answer:
- NOESY/ROESY : Detect through-space interactions to distinguish cis vs. trans substituents on the cyclopropane ring .
- DFT Calculations : Compare experimental ¹³C NMR shifts with computed values to validate stereochemistry .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., via slow evaporation in hexane/EtOAc) .
Data Analysis and Contradictions
4.1 Advanced: What strategies are employed to resolve contradictions in reported reactivity data of bromoethyl substituents in carbamate derivatives? Methodological Answer:
- Controlled Replication : Reproduce conflicting studies under standardized conditions (e.g., inert atmosphere, strict temperature control) .
- Kinetic Analysis : Compare reaction rates under varying pH, solvent, and catalyst conditions to identify mechanistic outliers .
- Computational Modeling : Use DFT to predict bromoethyl group reactivity in different electronic environments (e.g., electron-withdrawing vs. donating substituents) .
Case Study : Divergent SN2 vs. E2 elimination pathways for bromoethyl groups can explain discrepancies; solvent polarity and base strength are critical variables .
Safety and Handling
5.1 Basic: What personal protective equipment (PPE) is recommended when handling this compound? Methodological Answer:
- Gloves : Nitrile or neoprene gloves to prevent skin contact (avoid latex due to permeability) .
- Eye Protection : Chemical goggles and face shield for splash protection .
- Ventilation : Use fume hoods to minimize inhalation of vapors during weighing or reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
